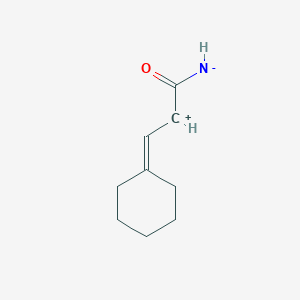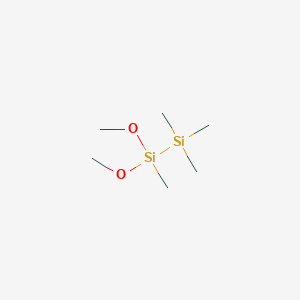
1,1-Dimethoxy-1,2,2,2-tetramethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-1,2,2,2-tetramethyldisilane: is an organosilicon compound with the molecular formula C6H18O2Si2 . It is characterized by the presence of two silicon atoms bonded to methoxy groups and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane can be synthesized through the reaction of dimethoxymethylsilane with chlorodimethylsilane . The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Compounds with different functional groups replacing the methoxy groups
Applications De Recherche Scientifique
1,1-Dimethoxy-1,2,2,2-tetramethyldisilane has a wide range of applications in scientific research, including:
Biology: The compound is used in the preparation of silicon-based materials for biological applications.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound’s molecular structure allows it to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Comparaison Avec Des Composés Similaires
- 1,2-Diethoxy-1,1,2,2-tetramethyldisilane
- 1,2-Dichlorotetramethyldisilane
- Hexamethyldisilazane
Comparison: 1,1-Dimethoxy-1,2,2,2-tetramethyldisilane is unique due to its methoxy groups, which provide distinct reactivity compared to similar compounds with different functional groups. For example, 1,2-Diethoxy-1,1,2,2-tetramethyldisilane has ethoxy groups instead of methoxy groups, leading to different chemical behavior and applications .
Propriétés
Numéro CAS |
61011-53-8 |
|---|---|
Formule moléculaire |
C6H18O2Si2 |
Poids moléculaire |
178.38 g/mol |
Nom IUPAC |
dimethoxy-methyl-trimethylsilylsilane |
InChI |
InChI=1S/C6H18O2Si2/c1-7-10(6,8-2)9(3,4)5/h1-6H3 |
Clé InChI |
BQLQQEHXQQLKEV-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(OC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


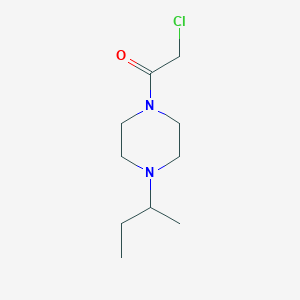
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
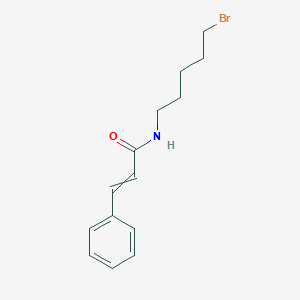
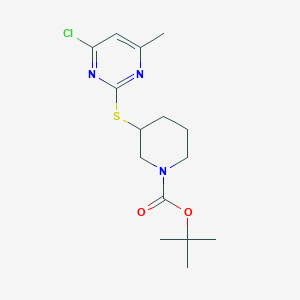

![9,10,12-trimethylbenzo[a]acridine](/img/structure/B13954136.png)
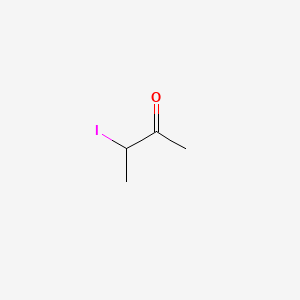
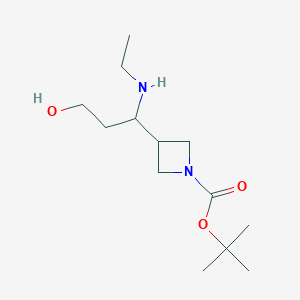

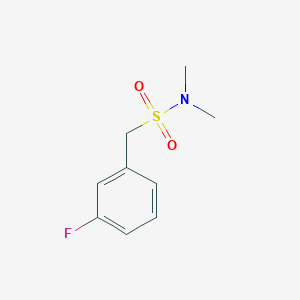

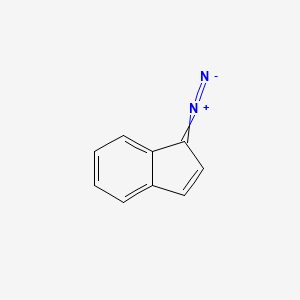
![1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine](/img/structure/B13954180.png)
